![molecular formula C13H11N3 B6306928 N-Phenyl-1H-indazol-3-amine CAS No. 835-42-7](/img/structure/B6306928.png)
N-Phenyl-1H-indazol-3-amine
Overview
Description
“N-Phenyl-1H-indazol-3-amine” is a compound with the molecular formula C13H11N3 and a molecular weight of 209.25 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
A series of indazole derivatives, including “N-Phenyl-1H-indazol-3-amine”, were designed and synthesized by a molecular hybridization strategy . The synthesis strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
“N-Phenyl-1H-indazol-3-amine” and its derivatives have shown great antitumor activity . The compound 6o, for example, exhibited a promising inhibitory effect against the K562 cell line . The R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity .Physical And Chemical Properties Analysis
“N-Phenyl-1H-indazol-3-amine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 209.25 .Scientific Research Applications
Antitumor Activity
“N-phenyl-1H-indazol-3-amine” derivatives have shown promising results in inhibiting the growth of various human cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cancers. These compounds are evaluated using assays like the MTT colorimetric assay to determine their effectiveness in stopping cancer cell proliferation .
Anti-inflammatory Activity
Indazole derivatives, including “N-phenyl-1H-indazol-3-amine”, are known for their anti-inflammatory properties. They have been used to inhibit enzymes and pathways involved in inflammation, offering potential therapeutic benefits for chronic inflammatory diseases .
Antibacterial Activity
These compounds also exhibit antibacterial activity, providing a potential avenue for the development of new antibacterial agents to combat resistant strains of bacteria .
Anti-HIV Activity
Indazole derivatives have been identified as potent inhibitors against HIV, contributing to the development of new anti-HIV medications .
Antidepressant and Antihypertensive Effects
The indazole nucleus is present in several marketed drugs with applications as antihypertensive and antidepressant agents. This highlights the versatility of “N-phenyl-1H-indazol-3-amine” in treating a range of conditions affecting mental health and blood pressure regulation .
Antioxidant Properties
Research has shown that indazole-containing compounds can exhibit antioxidant activity, which is crucial in protecting cells from oxidative stress-related damage. This activity is measured through various assays such as Hydrogen peroxide scavenging and Nitric oxide scavenging .
Mechanism of Action
Target of Action
The primary target of N-Phenyl-1H-Indazol-3-Amine is Tyrosine-protein kinase JAK2 . This enzyme plays a crucial role in signal transduction from various cell surface receptors, including cytokine, growth factor, and hormone receptors .
Mode of Action
N-Phenyl-1H-Indazol-3-Amine interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the enzymatic activity of JAK2, leading to the disruption of downstream signaling pathways .
Biochemical Pathways
The inhibition of JAK2 by N-Phenyl-1H-Indazol-3-Amine affects multiple downstream pathways. One of the key pathways influenced is the p53/MDM2 pathway . This pathway plays a critical role in regulating cell cycle progression and apoptosis .
Result of Action
The inhibition of JAK2 and the subsequent disruption of the p53/MDM2 pathway by N-Phenyl-1H-Indazol-3-Amine can lead to cell cycle arrest and apoptosis . This compound has shown promising inhibitory effects against various human cancer cell lines .
Safety and Hazards
Future Directions
“N-Phenyl-1H-indazol-3-amine” and its derivatives have shown great potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel anti-cancer drugs with high efficiency and low toxicity . The compound 6o, for instance, could be a promising scaffold to develop an effective and low-toxic anticancer agent .
properties
IUPAC Name |
N-phenyl-1H-indazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-6-10(7-3-1)14-13-11-8-4-5-9-12(11)15-16-13/h1-9H,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKZLAQDGRSBHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1H-indazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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